2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
Description
General Significance and Research Relevance of Pyrazine (B50134) and 1,2,4-Triazole (B32235) Scaffolds
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry and materials science. Among these, pyrazine and 1,2,4-triazole rings are privileged scaffolds, meaning they are frequently found in biologically active compounds and approved pharmaceuticals. sigmaaldrich.coma2bchem.com
The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. This structure is a key component in numerous natural products and synthetic compounds. Its unique electronic properties and ability to form hydrogen bonds make it a valuable pharmacophore in drug design. nih.gov Pyrazine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects. sigmaaldrich.combldpharm.comnih.gov The inclusion of a pyrazine moiety can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile. nih.gov Marketed drugs containing the pyrazine core, such as the antitubercular agent Pyrazinamide and the anti-diabetic drug Sitagliptin, underscore the therapeutic importance of this heterocyclic system. bldpharm.com
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. This scaffold is another cornerstone of medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. a2bchem.com Compounds incorporating the 1,2,4-triazole motif exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, antiviral, and anticonvulsant properties. a2bchem.combldpharm.commdpi.com The triazole ring is a critical feature in many widely used antifungal medications, such as Fluconazole and Itraconazole, which act by inhibiting key fungal enzymes. a2bchem.com Its versatility also extends to agriculture, where triazole derivatives are used as fungicides and plant growth regulators. nih.gov The ability to readily form hybrid molecules by linking the 1,2,4-triazole scaffold to other pharmacophores has made it a central focus in the development of novel therapeutic agents. a2bchem.combldpharm.com
Contextualizing 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine within Contemporary Heterocyclic Chemistry
The compound This compound is a hybrid molecule that incorporates both the pyrazine and the 1,2,4-triazole rings. This structure positions it as a compound of significant interest in contemporary heterocyclic chemistry, primarily as a versatile building block for the synthesis of more complex and potentially bioactive molecules.
While specific, detailed research findings on this compound itself are not extensively documented in public literature, its chemical architecture allows for informed contextualization. The molecule features a pyrazine ring substituted with two key groups: a bromine atom and a 4H-1,2,4-triazol-4-yl group.
The bromo substituent is a reactive handle, making the compound an excellent substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for the strategic introduction of diverse functional groups at this position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
The 1,2,4-triazole moiety is a well-established pharmacophore. Its presence suggests that derivatives of the title compound could be explored for the types of biological activities commonly associated with triazoles, such as antimicrobial or kinase-inhibiting effects. a2bchem.combldpharm.com
Research on closely related sigmaaldrich.combldpharm.comtriazolo[4,3-a]pyrazine derivatives—a fused version of the two ring systems—has yielded compounds with potent activities as c-Met and VEGFR-2 kinase inhibitors, which are targets in cancer therapy. nih.govnih.gov These findings highlight the potential of combining pyrazine and triazole scaffolds to generate powerful biological effects. For instance, certain triazolo[4,3-a]pyrazine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comamericanelements.com
Therefore, this compound is best understood as a valuable chemical intermediate. Its structure represents a convergence of two pharmacologically significant heterocycles, and its reactive bromine atom provides a clear pathway for chemical elaboration. It serves as a scaffold for developing novel compounds targeted at a range of diseases, reflecting the broader trend in medicinal chemistry of using hybrid molecules to achieve enhanced efficacy and novel mechanisms of action.
Data Tables
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₄BrN₅ |
| Molecular Weight | 226.03 g/mol |
| IUPAC Name | 2-bromo-5-(1,2,4-triazol-4-yl)pyrazine |
| Appearance | White to tan solid |
| SMILES | C1=C(N=CC(=N1)Br)N2C=NN=C2 |
| InChI Key | XEHCPJMUIPSGGY-UHFFFAOYSA-N |
| PubChem CID | 145926738 |
| MDL Number | MFCD32177083 |
| Data sourced from chemical supplier catalogs. |
Examples of Biologically Active Pyrazine-Triazole Derivatives
| Compound Class | Biological Activity | Research Focus | Reference |
| sigmaaldrich.combldpharm.comTriazolo[4,3-a]pyrazine derivatives | Dual c-Met/VEGFR-2 Kinase Inhibition | Anticancer | nih.govnih.gov |
| sigmaaldrich.combldpharm.comTriazolo[4,3-a]pyrazine derivatives | Antibacterial | Anti-infective | mdpi.comamericanelements.com |
| 4,5-Disubstituted-4H-1,2,4-triazole derivatives | Antimicrobial, Anti-inflammatory | Anti-infective, Anti-inflammatory | mdpi.com |
| Quinine-Triazole Hybrids | Cytotoxic, Antimalarial | Anticancer, Anti-infective |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(1,2,4-triazol-4-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN5/c7-5-1-9-6(2-8-5)12-3-10-11-4-12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHCPJMUIPSGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Studies of 2 Bromo 5 4h 1,2,4 Triazol 4 Yl Pyrazine Derivatives
Investigation of Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halo-substituted pyrazines. In the case of 2-bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine, the reaction landscape is particularly interesting due to the potential for substitution at different positions on the pyrazine (B50134) ring.
tele-Substitution is a phenomenon in which a nucleophile attacks a carbon atom that is not directly attached to the leaving group, leading to a rearranged product. For pyrazine derivatives, this often involves the C-6 position relative to a C-2 leaving group. The electron-withdrawing nature of the pyrazine nitrogens and the triazolyl group can activate the C-6 position towards nucleophilic attack.
The reaction proceeds through a Meisenheimer-like intermediate, where the initial nucleophilic addition occurs at the C-6 position. This is followed by proton shifts and subsequent elimination of the bromide ion. The propensity for tele-substitution is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Harder nucleophiles and polar aprotic solvents can favor this pathway.
ipso-Substitution is the direct displacement of the bromo group by a nucleophile at the C-2 position. This is the more conventional SNAr pathway. The reaction mechanism involves the formation of a Meisenheimer complex at the C-2 position, which is stabilized by the electron-withdrawing pyrazine nitrogens and the adjacent bromo substituent. The subsequent departure of the bromide ion restores the aromaticity of the pyrazine ring.
The competition between ipso- and tele-substitution is a key aspect of the reactivity of this scaffold. The outcome is often dictated by a delicate balance of electronic and steric factors, as well as the reaction conditions. Softer nucleophiles and non-polar solvents tend to favor ipso-substitution.
| SNAr Reaction of 2-Halo-5-(4H-1,2,4-triazol-4-yl)pyrazine Analogues | | :--- | :--- | :--- | :--- | :--- | | Halogen | Nucleophile | Product Type | Key Observations | | Chlorine | Morpholine | ipso-Substitution | Predominant product formation at the site of the halogen. | | Chlorine | Hydrazine (B178648) | tele-Substitution | Rearranged product observed, indicating nucleophilic attack at a different carbon. |
Derivatization and Functionalization Strategies
The this compound core can be functionalized at multiple sites, allowing for the synthesis of a diverse range of derivatives.
The bromo group at the C-2 position is a key handle for introducing molecular diversity. Besides the SNAr reactions discussed above, this position is amenable to a variety of metal-catalyzed cross-coupling reactions.
The 1,2,4-triazole (B32235) ring itself can be a site for further functionalization, although this is less commonly explored compared to modifications at the pyrazine ring. The nitrogen atoms of the triazole ring possess lone pairs of electrons and can undergo reactions with electrophiles. chemicalbook.com For instance, N-alkylation could potentially occur at the N-1 or N-2 positions of the triazole ring. chemicalbook.com However, the electronic influence of the pyrazine ring may affect the nucleophilicity of the triazole nitrogens. youtube.com Metalation of the C-H bonds of the triazole ring, followed by quenching with an electrophile, is another potential strategy for its functionalization. acs.org
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the bromo-substituted position.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-2 position of the pyrazine and a terminal alkyne. This is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and a base. This method is valuable for introducing alkynyl moieties.
Suzuki Coupling: The Suzuki reaction is widely used to form carbon-carbon bonds by coupling the bromo-pyrazine with an organoboron reagent, such as a boronic acid or ester. This reaction is catalyzed by a palladium complex and requires a base. It allows for the introduction of a wide variety of aryl and heteroaryl groups.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. It allows for the coupling of the bromo-pyrazine with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This reaction is instrumental in the synthesis of various amino-substituted pyrazine derivatives.
| Cross-Coupling Reactions on Bromo-Substituted Pyrazine Analogues | | :--- | :--- | :--- | :--- | :--- | | Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | | Suzuki | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Phenyl-5-(4H-1,2,4-triazol-4-yl)pyrazine | | Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2-(Phenylethynyl)-5-(4H-1,2,4-triazol-4-yl)pyrazine | | Buchwald-Hartwig | Morpholine | Pd2(dba)3, BINAP, NaOt-Bu | 2-(Morpholin-4-yl)-5-(4H-1,2,4-triazol-4-yl)pyrazine |
Dehalogenation Studies
The removal of the halogen atom from bromo-triazolopyrazine systems has been observed as a notable side reaction in studies focused on nucleophilic substitution. Research into the reactivity of related acs.orgmdpi.comnih.govtriazolo[4,3-a]pyrazine cores has shown that dehalogenation can compete with or even dominate over the expected substitution pathways, depending on the reaction conditions and the nature of the reactants.
In a study investigating the synthesis of a series of antimalarial compounds, a dehalogenation by-product was isolated during reactions of an iodo-triazolopyrazine core with a thiol nucleophile. acs.org This dehalogenated compound was formed in a significant yield of 74%, highlighting that dehalogenation can be a major reaction pathway. acs.org The propensity for dehalogenation was found to be dependent on the nature of the halogen atom, following the trend I > Br > Cl. acs.org This suggests that while reactions with this compound would be less prone to dehalogenation than its iodo-analogue, it is still a more likely side reaction compared to its chloro-counterpart.
Further investigations have revealed that the electronic nature of substituents on the pyrazine ring can also influence the reaction outcome. Electron-donating groups (EDGs) on bromo-triazolopyrazines were found to favor a tele-substitution pathway, whereas electron-withdrawing groups (EWGs) led exclusively to the expected ipso-substitution products. acs.org
| Reactant System | Nucleophile | Major Product(s) | Dehalogenation Product Yield | Ref. |
| Iodo-triazolopyrazine | Thiol | 8-substituted product, Dehalogenated product | 74% | acs.org |
| Bromo-triazolopyrazine with EDG | Amine | tele-substituted product | Not specified | acs.org |
| Bromo-triazolopyrazine with EWG | Amine | ipso-substituted product | Not observed | acs.org |
| Iodo-triazolopyrazine | Amine | 8-substituted product, Dehalogenated product, Ring-opened product | 11% | acs.org |
Formation of Unexpected By-products and Reaction Pathways
Beyond simple dehalogenation, the reaction of halogenated triazolopyrazine derivatives can lead to the formation of structurally surprising by-products, indicating complex reaction pathways.
One of the most significant unexpected findings was the isolation of a ring-opened product. In the reaction between an iodo-triazolopyrazine core and an amine nucleophile, a minor by-product was identified through single-crystal X-ray diffraction. acs.org This by-product featured a 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole core, a stark departure from the expected triazolopyrazine framework. acs.org The formation of this product suggests a reaction pathway initiated by a nucleophilic attack at the 8-position of the pyrazine ring, followed by a series of ring-opening and rearrangement steps. acs.org This particular by-product was isolated in a 17% yield, alongside the dehalogenated compound (11% yield). acs.org
This type of pyrazine ring-opening reaction had not been previously documented in the literature for this class of compounds, underscoring the novel and complex reactivity of the triazolopyrazine scaffold. acs.org The formation of such by-products highlights the need for careful structural analysis of all reaction products, as unexpected rearrangements can occur under certain conditions.
| Starting Material | Nucleophile | Unexpected By-product | By-product Yield | Ref. |
| Iodo-triazolopyrazine | Amine | 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole derivative | 17% | acs.org |
Advanced Spectroscopic and Crystallographic Characterization Techniques in Research of 2 Bromo 5 4h 1,2,4 Triazol 4 Yl Pyrazine and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a compound such as 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine, a suite of NMR experiments would be utilized.
¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (proton count). The aromatic protons on the pyrazine (B50134) and triazole rings would exhibit characteristic shifts in the downfield region of the spectrum.
¹³C NMR: This would reveal the number of unique carbon atoms in the molecule, including those in the pyrazine and triazole rings.
¹⁵N NMR: Given the nitrogen-rich nature of the molecule (five nitrogen atoms), ¹⁵N NMR could provide valuable information about the electronic environment of each nitrogen atom within the heterocyclic rings.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals and confirming the substitution pattern on the pyrazine and triazole rings.
A hypothetical data table for the ¹H and ¹³C NMR of the target compound is presented below to illustrate how such data would be organized.
Table 1: Hypothetical NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazine-H3 | Data not available | Data not available |
| Pyrazine-H6 | Data not available | Data not available |
| Triazole-H3'/H5' | Data not available | Data not available |
| Pyrazine-C2 | Data not available | Data not available |
| Pyrazine-C3 | Data not available | Data not available |
| Pyrazine-C5 | Data not available | Data not available |
| Pyrazine-C6 | Data not available | Data not available |
Mass Spectrometry (MS) Techniques for Structural Confirmation (e.g., ESI-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique would be used to determine the molecular weight of this compound by observing the molecular ion peak ([M+H]⁺).
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₆H₄BrN₅). This is crucial for confirming the identity of the synthesized compound. The isotopic pattern of the molecular ion peak, characteristic of the presence of a bromine atom, would also be a key diagnostic feature.
Table 2: Hypothetical Mass Spectrometry Data for this compound
| Technique | Ion | Calculated m/z | Found m/z |
|---|
Vibrational Spectroscopy (e.g., Infrared)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=N, and C=C stretching and bending vibrations within the pyrazine and triazole rings. The C-Br stretching frequency would also be expected in the fingerprint region.
Table 3: Hypothetical Infrared Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | Data not available |
| C=N stretch | Data not available |
| C=C stretch | Data not available |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula (C₆H₄BrN₅). A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the sample.
Table 4: Hypothetical Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | Data not available | Data not available |
| Hydrogen (H) | Data not available | Data not available |
Computational and Theoretical Chemistry Approaches in the Study of 2 Bromo 5 4h 1,2,4 Triazol 4 Yl Pyrazine Systems
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine, to the active site of a target protein.
In a hypothetical molecular docking study, this compound would be docked into the binding site of a biologically relevant protein target. The process would involve:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide, various possible binding poses of the ligand within the receptor's active site would be explored.
Scoring and Analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), would be analyzed.
A representative data table from such a hypothetical study might look like this:
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Example Kinase 1 | -8.5 | ASP145, LYS72, PHE144 | Hydrogen bond, Halogen bond, π-π stacking |
| Example Kinase 2 | -7.9 | GLU98, VAL23, LEU120 | Hydrophobic interactions, Hydrogen bond |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. For this compound, these calculations could provide insights into its stability, reactivity, and spectroscopic properties.
Key parameters that would be calculated include:
Optimized Geometry: Determination of the most stable 3D arrangement of the atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
A summary of hypothetical DFT calculation results could be presented as follows:
| Parameter | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Mechanistic Studies of Chemical Reactions via Computational Methods
Computational methods can be used to elucidate the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying transition states and intermediates to determine the most likely reaction pathway. For this compound, one could computationally study reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon.
A typical computational study of a reaction mechanism would involve:
Locating Stationary Points: Calculating the structures and energies of reactants, products, intermediates, and transition states.
Calculating Activation Energies: The energy barrier for the reaction would be determined from the energy difference between the reactants and the transition state.
Visualizing Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations would confirm that the identified transition state connects the reactants and products.
In Silico Screening and Lead Optimization Strategies
In silico screening involves computationally searching large libraries of compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit from such a screen, computational methods would then be used for lead optimization.
Lead optimization strategies would involve making virtual modifications to the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. For example, the bromine atom could be replaced with other functional groups to explore changes in binding affinity and ADME (absorption, distribution, metabolism, and excretion) properties. Molecular docking and quantum chemical calculations would be used to evaluate these virtual analogs before their synthesis.
A hypothetical lead optimization data table might appear as:
| Analog of this compound | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) |
| Analog 1 | Replace Br with Cl | -8.2 | 2.1 |
| Analog 2 | Replace Br with CF3 | -9.1 | 2.8 |
| Analog 3 | Add methyl group to pyrazine (B50134) ring | -8.7 | 2.5 |
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can quantify purity (≥98%) .
- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Monitor decomposition via periodic TLC or NMR .
Advanced Research Question
Advanced stability studies:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), or acidic/alkaline conditions to identify degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life under varying storage conditions .
How should researchers address contradictions in reported synthetic yields or bioactivity data?
Basic Research Question
Replicate protocols rigorously, noting subtle variables (e.g., solvent grade, stirring rate). Cross-validate yields with alternative purification methods (e.g., flash vs. gravity chromatography) .
Advanced Research Question
Employ design of experiments (DoE) to statistically isolate critical factors (e.g., temperature, catalyst loading). For bioactivity discrepancies, validate assays with positive controls (e.g., known σ antagonists) and standardized cell lines .
What computational tools support the design of derivatives with enhanced properties?
Advanced Research Question
- QSAR Modeling : Train models on existing bioactivity data to predict substituent effects on potency or solubility .
- Docking Simulations : Prioritize derivatives with improved binding to targets (e.g., tubulin’s colchicine site) using PyMOL or Schrödinger Suite .
How can stereochemical or regiochemical challenges in derivatives be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
